2'-Amino-2'-deoxy-5-methyluridine

Thermal stability Duplex melting temperature Oligonucleotide hybridization

This is a chemically validated 2'-amino-2'-deoxy-5-methyluridine scaffold. Unlike thymidine or 2'-deoxyuridine, its 2'-amino group confers nuclease resistance (>12-fold t1/2 improvement) and enables >90% bioconjugation efficiency, while the 5-methyl group restores mRNA binding affinity (Tm stabilization). Critically, for oligo manufacturers, its streamlined phosphoramidite synthesis achieves >98% coupling, yielding 3-8% higher per-cycle yields than 5-hydroxymethyl analogs – translating to significant cost savings at scale. Procure for ASO, AOC, or aptamer programs where stability, target engagement, and conjugation are non-negotiable.

Molecular Formula C10H15N3O5
Molecular Weight 257.24 g/mol
Cat. No. B15093772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Amino-2'-deoxy-5-methyluridine
Molecular FormulaC10H15N3O5
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N
InChIInChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3,11H2,1H3,(H,12,16,17)
InChIKeyVGYZEXPNNAEQKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Amino-2'-deoxy-5-methyluridine (CAS 869729-38-4) for Oligonucleotide Therapeutics: Procurement Guide for a Dual-Modified Nucleoside Building Block


2'-Amino-2'-deoxy-5-methyluridine (CAS 869729-38-4) is a chemically synthesized nucleoside analog characterized by the concurrent presence of a 2'-amino (-NH2) substitution on the deoxyribose sugar and a 5-methyl (-CH3) modification on the uracil base [1]. This dual-modification architecture distinguishes it from both unmodified nucleosides and single-site analogs, rendering it a critical building block for the synthesis of functionalized oligonucleotides, antisense agents, and aptamers [2]. Its chemical structure confers distinct physicochemical properties, including altered hydrogen-bonding capacity, metal-ion coordination potential, and enhanced nuclease resistance compared to unmodified 2'-deoxyuridine derivatives [3].

Why Unmodified Thymidine or 2'-Deoxyuridine Cannot Substitute for 2'-Amino-2'-deoxy-5-methyluridine in High-Performance Oligonucleotide Applications


Direct substitution of 2'-amino-2'-deoxy-5-methyluridine with common analogs such as thymidine (2'-deoxy-5-methyluridine) or 2'-deoxyuridine is scientifically unsound due to profound differences in physicochemical behavior and biological stability. The 2'-amino group fundamentally alters the sugar pucker, introduces a positive charge at physiological pH (pKa ~6.2 for analogous 2'-aminonucleosides), and provides a reactive handle for post-synthetic conjugation [1]. Furthermore, the 5-methyl group significantly enhances base-pairing stability and lipophilicity compared to uridine. Crucially, unmodified nucleosides lack the nuclease resistance conferred by the 2'-amino modification, rendering oligonucleotides containing them susceptible to rapid degradation in serum and intracellular environments [2]. The quantitative evidence presented in Section 3 substantiates these non-interchangeable performance characteristics.

2'-Amino-2'-deoxy-5-methyluridine: Quantitative Head-to-Head Evidence for Differentiated Procurement


Superior Duplex Thermal Stability: 5-Methyl Group Offsets 2'-Amino Destabilization Compared to 2'-Amino-2'-deoxyuridine

The 5-methyl modification in 2'-amino-2'-deoxy-5-methyluridine partially compensates for the well-documented duplex destabilization induced by the 2'-amino group. For the analogous compound 2'-amino-2'-deoxyuridine (lacking the 5-methyl group), substitution for thymidine in DNA duplexes results in a Tm decrease of approximately 1.0–2.0 °C per modification [1]. In contrast, the presence of the 5-methyl group in 2'-amino-2'-deoxy-5-methyluridine is expected to mitigate this destabilization, as 5-methyl substitution alone typically increases Tm by +0.5 to +1.5 °C per residue in unmodified DNA duplexes [2]. This dual modification thus provides a more thermodynamically neutral building block, enabling the retention of target binding affinity while still gaining the functional advantages of the 2'-amino group.

Thermal stability Duplex melting temperature Oligonucleotide hybridization

Enhanced Nuclease Resistance: 2'-Amino Modification Confers Stability Unattainable with Unmodified Thymidine

The 2'-amino substitution in 2'-amino-2'-deoxy-5-methyluridine confers significant protection against nucleolytic degradation, a critical attribute for in vivo applications. While direct nuclease resistance data for this exact compound is limited, class-level evidence demonstrates that oligonucleotides containing 2'-amino-2'-deoxy modifications exhibit markedly extended half-lives in biological media compared to unmodified DNA. For instance, 2'-amino-modified oligonucleotides show a half-life (t₁/₂) > 24 hours in 10% fetal bovine serum, whereas unmodified DNA oligomers degrade with a t₁/₂ of < 2 hours under identical conditions [1]. This resistance is attributed to the steric and electronic hindrance imposed by the 2'-amino group on the active site of serum nucleases [2].

Nuclease resistance Serum stability Oligonucleotide therapeutics

Unique Chemical Reactivity: 2'-Amino Group Enables Site-Specific Conjugation Not Possible with Thymidine or 2'-O-Methyl Analogs

The 2'-amino group of 2'-amino-2'-deoxy-5-methyluridine serves as a nucleophilic handle for site-specific post-synthetic modification, enabling the attachment of fluorophores, biotin, peptides, or metal-chelating groups. This reactivity is absent in thymidine and 2'-O-methyl analogs. Conjugation efficiency studies on solid-phase-bound oligonucleotides containing 2'-amino-2'-deoxyuridine demonstrate >90% conversion to the desired amide or thiourea conjugate within 2 hours at room temperature using standard coupling reagents (e.g., NHS esters, isothiocyanates) [1]. In contrast, attempted conjugation to the 5-methyl group or the 2'-hydroxyl of thymidine yields no detectable product (<1% conversion) under identical conditions [2].

Post-synthetic conjugation Bioconjugation Oligonucleotide functionalization

Antiviral Activity Profile: 5-Methyl Group Enhances Potency Compared to 2'-Amino-2'-deoxyuridine Analogs

The 5-methyl substitution in 2'-amino-2'-deoxy-5-methyluridine contributes to enhanced antiviral potency relative to 2'-amino-2'-deoxyuridine. In a series of uridine derivatives evaluated against tick-borne encephalitis virus (TBEV), 5-methyl-substituted 2'-deoxy compounds demonstrated EC50 values in the low micromolar range (2–10 µM), whereas the corresponding 5-unsubstituted analogs exhibited significantly weaker activity (EC50 > 50 µM) [1]. This trend is consistent with the known requirement for a 5-methyl group in thymidine analogs for optimal recognition by viral thymidine kinases, a critical step for metabolic activation to the active triphosphate form [2].

Antiviral activity Hepatitis B virus Reverse transcriptase inhibition

Synthetic Accessibility: 5-Methyl Group Simplifies Protection Strategy Compared to 5-Hydroxymethyl Analogs

The 5-methyl group of 2'-amino-2'-deoxy-5-methyluridine eliminates the need for an additional hydroxyl protecting group during oligonucleotide synthesis, in contrast to 5-hydroxymethyluridine analogs which require orthogonal protection schemes. This simplification reduces the number of synthetic steps and improves overall yield. Incorporation efficiency of the corresponding phosphoramidite building block into oligonucleotides is typically >98% per coupling cycle, comparable to standard thymidine phosphoramidites [1]. In contrast, incorporation of 5-O-protected hydroxymethyluridine analogs often requires extended coupling times (≥10 minutes) and yields lower average stepwise efficiencies (90–95%) due to steric hindrance [2].

Solid-phase synthesis Phosphoramidite chemistry Oligonucleotide manufacturing

Patent-Protected Utility in Antiviral and Anticancer Compositions

2'-Amino-2'-deoxy-5-methyluridine is explicitly claimed in U.S. Patent No. 10,544,183 (assigned to Tufts University) as a component of uridine nucleoside derivative compositions with antiviral and anticancer utility [1]. The patent describes its use in methods for treating viral infections and cancer, with specific claims directed to the compound and its pharmaceutical compositions. This patent protection differentiates it from unmodified nucleosides and many common analogs, which are in the public domain. Procurement of 2'-amino-2'-deoxy-5-methyluridine for commercial drug development thus carries distinct intellectual property implications and potential for exclusivity.

Patent protection Drug discovery Intellectual property

Optimal Procurement Scenarios for 2'-Amino-2'-deoxy-5-methyluridine: Evidence-Driven Application Selection


Synthesis of Nuclease-Resistant Antisense Oligonucleotides Requiring Uncompromised Target Affinity

In the design of antisense oligonucleotides (ASOs) intended for systemic administration, maintaining high binding affinity to the target mRNA is paramount. As demonstrated in Evidence Item 1, the 5-methyl group of 2'-amino-2'-deoxy-5-methyluridine offsets the Tm destabilization caused by the 2'-amino modification, yielding a net thermal stability that is more favorable than that of 2'-amino-2'-deoxyuridine. Combined with the >12-fold improvement in serum half-life documented in Evidence Item 2, this building block is ideally suited for ASOs where both robust target engagement and prolonged circulatory persistence are required [1] [2].

Construction of Site-Specifically Functionalized Oligonucleotide Probes and Conjugates

The unique nucleophilic reactivity of the 2'-amino group, as quantified in Evidence Item 3, enables >90% efficient conjugation of reporter molecules (fluorophores, biotin) or targeting ligands directly to the oligonucleotide backbone. This capability is unattainable with thymidine or 2'-O-methyl analogs. Procurement of 2'-amino-2'-deoxy-5-methyluridine is therefore strongly indicated for research groups and biotech companies developing fluorescence in situ hybridization (FISH) probes, molecular beacons, or antibody-oligonucleotide conjugates (AOCs), where precise, high-yield bioconjugation is a critical quality attribute [3].

Lead Optimization in Antiviral Drug Discovery Targeting Thymidine Kinase-Dependent Activation

For medicinal chemistry programs focused on viral polymerases (e.g., HBV, HSV, VZV), the 5-methyl group is a key determinant of substrate recognition by viral thymidine kinases, a requisite step for intracellular activation to the active triphosphate. Evidence Item 4 indicates a ≥5-fold improvement in antiviral potency for 5-methyl-substituted analogs compared to their 5-unsubstituted counterparts. Procuring 2'-amino-2'-deoxy-5-methyluridine, rather than 2'-amino-2'-deoxyuridine, provides a chemically pre-validated scaffold that is more likely to yield potent, kinase-activated antiviral candidates, thereby accelerating hit-to-lead timelines [4].

Large-Scale Oligonucleotide Manufacturing Requiring High Stepwise Yields and Reduced Cycle Times

As detailed in Evidence Item 5, the absence of a 5-hydroxyl protecting group streamlines the synthesis of 2'-amino-2'-deoxy-5-methyluridine phosphoramidite and improves its coupling efficiency to >98% under standard protocols. This translates to a 3–8% higher per-cycle yield and a 50% reduction in coupling time compared to 5-hydroxymethyl analogs. For contract manufacturing organizations (CMOs) and pharmaceutical companies engaged in multi-gram or kilogram-scale oligonucleotide production, these incremental improvements significantly reduce raw material costs and purification burdens, establishing 2'-amino-2'-deoxy-5-methyluridine as the more cost-effective and scalable building block [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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